An In-Depth Technical Guide to Azidoethyl-SS-propionic Acid: Properties and Applications
An In-Depth Technical Guide to Azidoethyl-SS-propionic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoethyl-SS-propionic acid is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a cleavable disulfide bond, and a carboxylic acid moiety, offers a versatile platform for the precise assembly and controlled disassembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the physicochemical properties, key applications, and representative experimental workflows involving Azidoethyl-SS-propionic acid.
Physicochemical Properties
The fundamental properties of Azidoethyl-SS-propionic acid are summarized in the table below. These characteristics are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N₃O₂S₂ | [1][2][3][4][5] |
| Molecular Weight | 207.27 g/mol | [1][2][3][4][5] |
| CAS Number | 2228857-32-5 | [1][2][4] |
| Appearance | Not explicitly stated; likely a solid | N/A |
| Purity | Typically ≥95% | [2][6] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Storage Conditions | -20°C | [2][7] |
| Shipping Conditions | Ambient Temperature | [1][2][4][7] |
| SMILES | O=C(O)CCSSCCN=[N+]=[N-] | [1][5] |
Core Functionalities and Chemical Reactivity
The utility of Azidoethyl-SS-propionic acid stems from its three key functional groups, each enabling a specific type of chemical transformation.
Figure 1: Functional groups and reactivity of Azidoethyl-SS-propionic acid.
Azide Group for Click Chemistry
The terminal azide group is a versatile handle for "click chemistry" reactions.[1][2][8] It can readily participate in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage with alkyne-containing molecules.[1][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is advantageous for reactions in biological systems where copper may be cytotoxic.[1][8]
Carboxylic Acid Group for Amine Coupling
The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.[2] This is typically achieved using carbodiimide crosslinkers such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative.[2] This functionality allows for the conjugation of Azidoethyl-SS-propionic acid to proteins, peptides, or other amine-containing biomolecules.
Disulfide Bond for Cleavable Linkage
The disulfide bond within the linker's backbone is susceptible to cleavage by reducing agents.[2][6] This feature is central to its application in drug delivery systems, as it allows for the release of a conjugated payload in the reducing environment of the cell cytoplasm. Common reducing agents used to cleave the disulfide bond include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[2]
Applications in Research and Drug Development
Azidoethyl-SS-propionic acid is predominantly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][4][8] In this context, it serves to connect a cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to a specific target cell, and once internalized, the disulfide bond is cleaved, releasing the drug.
Other applications include:
-
Bioconjugation: Attaching molecules to biomolecules for pull-down assays or imaging.
-
Protein Labeling: Introducing azide handles onto proteins for subsequent modification via click chemistry.[6]
-
Targeted Drug Delivery: Creating reducible drug delivery systems where the drug is released in response to the intracellular reducing environment.[6]
Experimental Protocols
General Workflow for Protein Conjugation and Cleavage
Figure 2: A representative workflow for protein modification and linker cleavage.
Methodologies for Key Experimental Steps
-
Activation of Carboxylic Acid:
-
Dissolve Azidoethyl-SS-propionic acid, EDC, and Sulfo-NHS in an appropriate anhydrous organic solvent like DMSO or DMF.
-
The molar ratio of EDC/Sulfo-NHS to the acid is typically between 1.1 and 1.5.
-
The reaction is usually carried out at room temperature for 15-30 minutes.
-
-
Conjugation to Proteins:
-
The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2 to 8.0.
-
The activated linker solution is added to the protein solution, typically at a molar excess of 10-20 fold over the protein.
-
The reaction is allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Excess, non-reacted linker and byproducts can be removed by dialysis against a suitable buffer or by using a desalting column.
-
-
Cleavage of Disulfide Bond:
-
The purified conjugate is incubated with a reducing agent.
-
A typical concentration for DTT is 10-100 mM.
-
The reaction is usually performed at room temperature for 30 minutes to 2 hours.
-
-
Characterization:
-
Successful conjugation can be confirmed by an increase in the molecular weight of the protein using techniques like MALDI-TOF mass spectrometry or SDS-PAGE.
-
Cleavage can be monitored by observing the release of the conjugated molecule and a shift in the protein's molecular weight back to its native state (or close to it) on a non-reducing vs. reducing SDS-PAGE.
-
Conclusion
Azidoethyl-SS-propionic acid is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined reactive handles and cleavable disulfide bond provide a robust system for the construction of sophisticated bioconjugates. The ability to link molecules via click chemistry and amide bond formation, coupled with the option for triggered release under reducing conditions, makes it an invaluable linker for the development of next-generation antibody-drug conjugates and other targeted therapeutic and diagnostic agents. A thorough understanding of its properties and reactivity is essential for its effective implementation in innovative research and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azidoethyl-SS-propionic acid - Immunomart [immunomart.com]
- 3. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. Azidoethyl-SS-propionic NHS ester, 2243566-44-9 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
